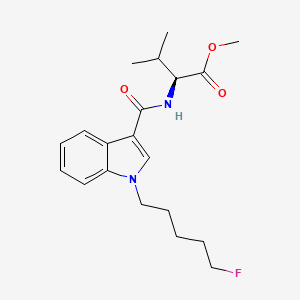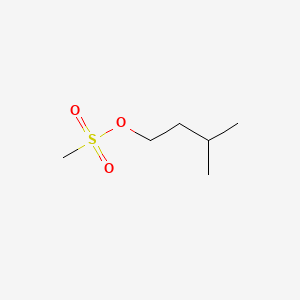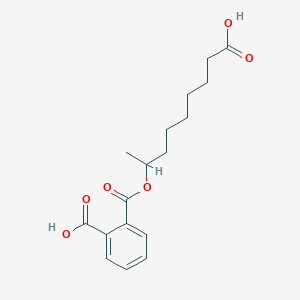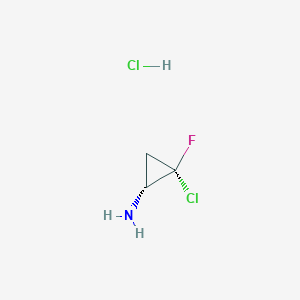
Cisatracurium-20-methyl Dibenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cisatracurium-20-methyl Dibenzenesulfonate: is a chemical compound known for its role as an impurity of Cisatracurium, which is an enantiomer of Atracurium Besylate. Cisatracurium is a neuromuscular blocking agent used in medical settings, particularly during surgeries and mechanical ventilation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cisatracurium-20-methyl Dibenzenesulfonate involves complex organic reactions. The primary synthetic route includes the reaction of specific isoquinolinium compounds with benzenesulfonate under controlled conditions. The reaction typically requires precise temperature control and the use of solvents to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of this compound follows stringent quality control measures to ensure the purity and consistency of the compound. The process involves large-scale organic synthesis, purification through crystallization or chromatography, and rigorous testing to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Cisatracurium-20-methyl Dibenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
Cisatracurium-20-methyl Dibenzenesulfonate has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the properties and behavior of similar compounds.
Biology: Investigated for its effects on neuromuscular transmission and potential therapeutic uses.
Medicine: Studied for its safety and efficacy in medical procedures, particularly in liver transplant patients.
Industry: Utilized in the development and testing of pharmaceutical formulations
Mechanism of Action
Cisatracurium-20-methyl Dibenzenesulfonate exerts its effects by blocking neuromuscular transmission. It acts on cholinergic receptors, preventing the transmission of nerve impulses to muscles. This action is antagonized by acetylcholinesterase inhibitors such as neostigmine. The compound undergoes rapid nonenzymatic degradation in the bloodstream, primarily through Hofmann elimination .
Comparison with Similar Compounds
Cisatracurium: An enantiomer of Atracurium Besylate, used as a neuromuscular blocking agent.
Atracurium Besylate: Another neuromuscular blocking agent with similar properties but different pharmacokinetics.
Mivacurium: A short-acting neuromuscular blocking agent with a different duration of action.
Uniqueness: Cisatracurium-20-methyl Dibenzenesulfonate is unique due to its specific chemical structure and its role as an impurity in Cisatracurium. It has distinct pharmacokinetic properties and is used in specialized medical and research applications .
Properties
CAS No. |
1193104-85-6 |
|---|---|
Molecular Formula |
C₆₆H₈₄N₂O₁₈S₂ |
Molecular Weight |
1257.51 |
Synonyms |
(1R,1’R,2R,2’R)-2,2’-((Hexane-1,6-diylbis(oxy))bis(3-oxopropane-3,1-diyl))bis(1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium) Henzenesulfonate; (1R,1’R,2R,2’R)-2,2’-[1,6-Hexanediylbis[oxy(3-oxo-3,1-propanediyl)]]bi |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[4-Bromo-2-(hydroxymethyl)phenyl]-4-(dimethylamino)-1-(4-fluorophenyl)butan-1-ol](/img/structure/B1148261.png)



